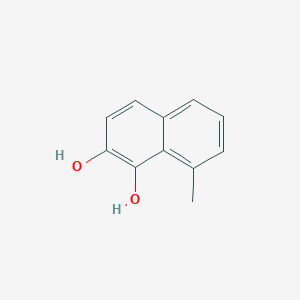
8-Methylnaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methylnaphthalene-1,2-diol is a member of naphthalenediols and a member of methylnaphthalenes. It derives from a naphthalene-1,2-diol.
Aplicaciones Científicas De Investigación
Synthesis Applications
8-Methylnaphthalene-1,2-diol is primarily utilized in the synthesis of various chemical compounds. Its structure allows it to serve as a precursor in the production of more complex molecules, particularly in the field of organic chemistry.
Key Synthesis Applications:
- Polycyclic Aromatic Hydrocarbons (PAHs) :
- Pharmaceutical Intermediates :
- Dyes and Pigments :
Environmental Applications
The environmental impact of naphthalene derivatives, including this compound, has been a focus of research due to their presence in industrial waste and potential ecological effects.
Key Environmental Applications:
- Biodegradation Studies :
- Toxicity Assessment :
Toxicological Insights
The toxicological profile of this compound reveals important information regarding its safety and potential health effects.
Key Toxicological Findings:
- Respiratory Effects :
- Carcinogenic Potential :
- Metabolism and Excretion :
Case Study 1: Biodegradation Research
A study conducted on the microbial degradation of naphthalene derivatives demonstrated that specific bacterial strains could effectively metabolize this compound under anaerobic conditions. This research supports the potential use of this compound in bioremediation strategies aimed at cleaning up contaminated environments.
Case Study 2: Toxicity Assessment
In a controlled study examining the respiratory effects of methylnaphthalenes on mice, researchers found that exposure to high concentrations resulted in significant pulmonary damage. The findings underscore the importance of evaluating the safety profiles of compounds like this compound before widespread industrial use.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
8-methylnaphthalene-1,2-diol |
InChI |
InChI=1S/C11H10O2/c1-7-3-2-4-8-5-6-9(12)11(13)10(7)8/h2-6,12-13H,1H3 |
Clave InChI |
KYYXBLAPBDWXFX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CC(=C2O)O |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC(=C2O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















